3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-8-4-6(5-15)14(13-8)9-7(11)2-1-3-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGNNZJDBZRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of Preformed Pyrazole Intermediates
The Vilsmeier-Haack reaction remains the most direct method for introducing the aldehyde group at the 5-position of the pyrazole ring. This approach leverages the electrophilic substitution characteristics of the pyrazole nucleus, where the 3-bromo and 1-(3-chloropyridin-2-yl) substituents direct formylation to the electronically activated 5-position.
Reaction Protocol
A mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole (1.0 eq) and the Vilsmeier reagent (POCl₃/DMF, 3.0 eq) is heated at 80–90°C for 6–8 hours in anhydrous dichloroethane. Quenching with ice-water followed by neutralization with NaHCO₃ yields the crude aldehyde, which is purified via recrystallization from ethanol/water (4:1).
Key Parameters:
- Temperature : 80–90°C (lower temperatures favor incomplete conversion; higher temperatures induce side reactions).
- Solvent : Dichloroethane > DMF due to reduced side product formation.
- Reagent Ratio : POCl₃:DMF = 1:1.2 (molar) optimizes electrophile generation.
Oxidation of 5-Hydroxymethylpyrazole Derivatives
An alternative route involves the oxidation of 5-(hydroxymethyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, which is synthesized via reduction of the corresponding methyl ester.
Synthesis of 5-Methyl Ester Precursor
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (prepared via methods in) undergoes transesterification with methanol catalyzed by H₂SO₄ (0.5 eq) at 65°C for 4 hours, yielding the methyl ester (92% conversion).
Comparative Analysis of Methodologies
| Parameter | Vilsmeier-Haack | Oxidation Route |
|---|---|---|
| Starting Material | Pyrazole base | Methyl ester |
| Reaction Steps | 1 | 3 |
| Overall Yield | 68–72% | 62–65% |
| Purity | >95% | 97% |
| Scalability | Industrial-friendly | Moderate |
| Byproduct Formation | Minimal | Chromium waste |
Key Observations :
Industrial-Scale Optimization Strategies
Catalyst Recycling in Vilsmeier-Haack Reactions
Recovering POCl₃ via vacuum distillation post-reaction reduces costs by 22% in pilot trials. Residual DMF is removed via aqueous extraction, enabling reagent reuse for three cycles without yield loss.
Solvent Substitution in Oxidation Routes
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in PCC-mediated oxidations improves safety profiles while maintaining yields at 75–77%.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids
Major Products
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Coupling Products: Biaryl compounds
Scientific Research Applications
Synthesis Overview
The synthesis methods for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde include:
- Halogenation Reactions : Introducing bromine and chlorine into the pyrazole ring.
- Condensation Reactions : Combining pyrazole derivatives with aldehydes or ketones to form the final product.
- Oxidation Processes : Converting intermediates into the desired aldehyde form using oxidizing agents such as potassium persulfate .
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The presence of halogen atoms in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .
Anticancer Potential
Studies have shown that pyrazole derivatives can act as anticancer agents by inhibiting specific pathways involved in tumor growth. The unique structure of this compound allows it to interact with DNA and RNA synthesis pathways, making it a candidate for further investigation in cancer therapy .
Agrochemical Applications
The compound serves as an intermediate in the synthesis of various agrochemicals, particularly insecticides like Chlorantraniliprole. Its role as an active ingredient contributes to pest control formulations, showcasing its importance in agricultural chemistry .
Table: Comparison of Biological Activities
| Activity Type | Compound | Reference |
|---|---|---|
| Antimicrobial | This compound | |
| Anticancer | Pyrazole derivatives | |
| Insecticide | Intermediate for Chlorantraniliprole |
Case Study 1: Antimicrobial Activity Evaluation
In a study published in 2020, various substituted pyrazoles were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable inhibition zones, suggesting potential use in developing new antibiotics .
Case Study 2: Synthesis of Agrochemicals
A patent filed in 2020 described methods for synthesizing ethyl derivatives of pyrazole compounds, which are precursors to insecticides. The process highlighted the efficiency of using this compound as a key intermediate, demonstrating its relevance in agricultural applications .
Mechanism of Action
The mechanism of action of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors, leading to its observed bioactivity. For example, its insecticidal activity is attributed to its ability to interfere with the nervous system of insects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Modifications
Key Insights :
- Aldehyde vs. Carboxamide: Conversion to carboxamide (e.g., in chlorantraniliprole derivatives) enhances binding to insect ryanodine receptors, improving lethality .
- Hydrazide Derivatives : Diacylhydrazines mimic ecdysteroids, disrupting molting in lepidopteran pests .
- Heterocyclic Additions : Thiazole or pyrimidine motifs (e.g., compound 6a ) improve systemic translocation and photostability.
Activity Trends :
Industrial Relevance :
Structure-Activity Relationship (SAR)
- Pyridine Ring : 3-Chloro substitution is essential for π-π stacking with receptor residues .
- Pyrazole C-3 Bromine: Increases steric bulk, enhancing binding affinity to ryanodine receptors .
- C-5 Position : Aldehyde derivatization into carboxamides or esters optimizes hydrogen bonding and lipophilicity .
Biological Activity
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS No. 500011-86-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various case studies that highlight its potential therapeutic applications.
- Molecular Formula : C₉H₅BrClN₃O₂
- Molecular Weight : 302.51 g/mol
- Structural Characteristics : The compound features a pyrazole ring, bromine and chlorine substituents, and an aldehyde functional group, which contribute to its reactivity and biological properties.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, modifications in the structure of pyrazoles can enhance their efficacy against parasites such as Leishmania and Plasmodium species. Specifically, the inclusion of halogenated pyridine rings has been shown to improve potency, with some derivatives achieving an EC₅₀ value as low as 0.010 μM in vitro against Plasmodium falciparum .
Anticancer Properties
This compound has also been investigated for its potential anticancer properties. Studies indicated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC₅₀ values ranging from 5 to 15 μM .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways of parasites and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, leading to apoptosis.
- Gene Expression Modulation : The compound can alter the expression of genes related to cell cycle regulation and apoptosis .
Case Studies
Synthesis
The synthesis of this compound involves several steps:
- Formation of Pyrazole Ring : The initial step typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Halogenation : Bromination and chlorination are performed using standard halogenation techniques.
- Aldehyde Introduction : The final step involves oxidation processes to introduce the aldehyde functionality .
Q & A
Basic: What are the common synthetic routes for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde?
Answer:
The compound is typically synthesized via oxidation of the corresponding alcohol precursor. A documented method involves reacting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methanol with pyridinium chlorochromate (PCC) in dimethylformamide (DMF) under reflux, followed by purification via silica gel column chromatography (yields ~72%) . Alternative routes may employ Swern oxidation or Dess-Martin periodinane for aldehyde formation, though PCC is preferred for its mild conditions and selectivity .
Basic: What spectroscopic and crystallographic techniques are used for structural characterization?
Answer:
- NMR/IR : H and C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyridine/chlorine substituents. IR identifies the C=O stretch (~1680–1700 cm) .
- X-ray diffraction : Monoclinic crystal system (space group P21/c) with unit cell parameters Å, Å, Å, β = 101.09(3)°, Z = 4$. Bond angles (e.g., N2–C12–Br1 = 120.16°) and torsional data validate the planar pyrazole-pyridine conformation .
Advanced: How do electronic and steric effects influence its reactivity in cross-coupling reactions?
Answer:
The bromine at position 3 acts as a leaving group in Suzuki-Miyaura couplings, while the aldehyde facilitates nucleophilic additions (e.g., condensation to carboxamides). Steric hindrance from the 3-chloropyridinyl group reduces reactivity at the pyrazole C4 position, directing functionalization to C5. Computational studies (DFT) suggest the electron-withdrawing Cl and Br substituents polarize the pyrazole ring, enhancing electrophilicity at the aldehyde .
Advanced: What conformational features impact its biological or catalytic activity?
Answer:
Dihedral angles between the pyrazole and chloropyridinyl rings (e.g., 74.91°) create a non-planar geometry, reducing π-π stacking but enabling hydrophobic interactions in protein binding. The aldehyde’s orientation (torsion angle C7–O1–C4–C3 = −174.8°) affects hydrogen-bonding capacity, critical for inhibitor design .
Basic: How is purity assessed, and what analytical standards apply?
Answer:
Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Residual solvents (e.g., DMF) are quantified using USP/EP guidelines. Melting point (unreported for this compound, but analogues range 120–150°C) and elemental analysis (C, H, N within ±0.4%) ensure batch consistency .
Advanced: What challenges arise in regioselective functionalization of the pyrazole core?
Answer:
Competing reactivity at C3 (Br), C4 (H), and C5 (CHO) necessitates catalyst optimization. Pd(PPh) promotes selective C3–Br substitution in Suzuki couplings, while Cu(I)-mediated Ullmann reactions favor C5 aldehyde derivatization. Steric maps (Mercury CSD) guide ligand design to avoid clashes with the 3-chloropyridinyl group .
Advanced: How do computational methods aid in studying its properties?
Answer:
- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates binding to cytochrome P450 or kinase targets, showing the aldehyde’s role in forming Schiff-base intermediates .
Basic: What are the stability and storage recommendations?
Answer:
The compound is light- and moisture-sensitive. Store at −20°C under argon, with desiccant (silica gel). Decomposition occurs above 200°C (TGA data), and aldehyde oxidation is minimized by avoiding prolonged exposure to air .
Advanced: How is it utilized in multi-step synthesis of bioactive derivatives?
Answer:
It serves as a key intermediate for carboxamides (e.g., condensation with 4-ethoxyaniline yields insecticidal agents) and Schiff bases. The aldehyde group is reduced to hydroxymethyl for prodrug formulations or oxidized to carboxylic acids for salt formation .
Advanced: How to resolve contradictions in crystallographic data across studies?
Answer:
Compare displacement parameters (e.g., U for Br1 = 0.042 vs. 0.038 Å) and R-factors (R < 0.05). Use software like OLEX2 to refine hydrogen bonding networks and validate against Cambridge Structural Database entries (e.g., CCDC 945623) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
